4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid
Overview
Description
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyloxycarbonyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid typically involves the protection of the morpholine nitrogen with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of morpholine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding morpholine-2-carboxylic acid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and can be facilitated by catalysts or acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deprotected morpholine derivatives.
Scientific Research Applications
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is not well-defined, as it largely depends on its specific applicationThe compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition .
Comparison with Similar Compounds
Similar Compounds
Morpholine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
N-Boc-morpholine-2-carboxylic acid: Contains a tert-butoxycarbonyl (Boc) group instead of a benzyloxycarbonyl group, offering different reactivity and protection properties.
N-Cbz-morpholine-2-carboxylic acid: Similar to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid but with variations in the position of the protecting group.
Uniqueness
This compound is unique due to its specific protecting group, which provides distinct reactivity and stability compared to other morpholine derivatives. This makes it particularly useful in synthetic chemistry and drug development.
Biological Activity
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, also known as 4-Boc-morpholine-2-carboxylic acid, is a compound characterized by its morpholine ring structure and benzyloxycarbonyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, synthesis, and potential applications.
- Molecular Formula : C13H15NO5
- Molecular Weight : 265.26 g/mol
- IUPAC Name : this compound
- CAS Number : Not extensively documented in literature.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes, including:
- Direct Acylation : The morpholine derivative can be acylated with benzyloxycarbonyl chloride.
- Carboxylation Reactions : Utilizing carbon dioxide in the presence of bases to introduce the carboxylic acid functionality.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on its efficacy against various pathogens is limited, its structural features allow for potential interactions with microbial targets. For instance, compounds with similar morpholine structures have shown activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's ability to interact with biological macromolecules suggests possible anticancer applications. Morpholine derivatives have been explored for their roles in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
The exact mechanism of action for this compound is not well-defined. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric effects. Further studies are needed to elucidate these interactions.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Morpholinecarboxylic Acid | Morpholine ring + carboxylic acid | Lacks benzyloxy substitution |
Benzylmorpholine | Morpholine ring + benzyl group | No carboxylic acid functionality |
2-(Benzyloxy)acetic Acid | Benzyloxy + acetic acid | Different functional groups; lacks morpholine structure |
The unique combination of the benzyloxycarbonyl group and the morpholine structure enhances the compound's potential for diverse biological activities compared to similar compounds.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are sparse, related research highlights the potential of morpholine derivatives:
- Antibacterial Studies : Research has demonstrated that morpholine-containing compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
- Anticancer Investigations : Several studies have explored morpholine derivatives as inhibitors of cancer cell growth, suggesting that modifications to the morpholine structure can enhance efficacy.
Properties
IUPAC Name |
4-phenylmethoxycarbonylmorpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQCLRKABAZVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259610 | |
Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-21-7 | |
Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135782-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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